Isocaproic acid

Description

Properties

IUPAC Name |

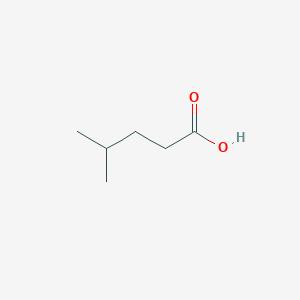

4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKJLKRYENPLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060951 | |

| Record name | Pentanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a sour, penetrating odour | |

| Record name | Isocaproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylpentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

199.00 to 201.00 °C. @ 760.00 mm Hg | |

| Record name | Isocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 4-Methylpentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.919-0.926 | |

| Record name | 4-Methylpentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.44 [mmHg] | |

| Record name | Isocaproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

646-07-1 | |

| Record name | Isocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isocaproic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4U8JA28T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-33 °C | |

| Record name | Isocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isocaproic Acid: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid, systematically known as 4-methylpentanoic acid, is a branched-chain fatty acid with the chemical formula C6H12O2.[1][2][3] It is a colorless to light brown liquid characterized by a cheesy or sour odor.[1][3] As a naturally occurring compound, this compound is found in various plants and is also a product of microbial metabolism in the gut, classifying it as a short-chain fatty acid (SCFA).[1][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its structure, detailed experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Chemical Structure and Identification

This compound is a constitutional isomer of hexanoic acid, featuring a methyl group at the fourth carbon position of the pentanoic acid backbone.[2]

Key Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 116.16 g/mol | [1][6] |

| Appearance | Clear, light brown to colorless liquid | [1][7] |

| Odor | Cheesy, sour, penetrating | [1][3][8] |

| Boiling Point | 199-201 °C | [1][5] |

| Melting Point | -33 °C | [1][5] |

| Density | 0.919-0.926 g/mL at 25 °C | [1][9] |

| pKa | 5.09 | [5][10] |

| Water Solubility | 5266 mg/L at 25 °C (estimated) | [5] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, and chloroform | [3][9][11] |

| Refractive Index (n20/D) | 1.412-1.417 | [1][8][9] |

| Vapor Pressure | 0.44 mmHg | [1] |

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

The malonic ester synthesis is a classic and effective method for preparing carboxylic acids with two additional carbons from an alkyl halide. The following protocol outlines the synthesis of 4-methylpentanoic acid.

Reaction Scheme:

-

Deprotonation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.

-

Alkylation: The enolate acts as a nucleophile and reacts with an appropriate alkyl halide, in this case, 1-bromo-2-methylpropane (B43306), via an SN2 reaction.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product, 4-methylpentanoic acid.[5]

Detailed Methodology:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

Alkylation: Add 1-bromo-2-methylpropane to the reaction mixture and reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Hydrolysis: The crude substituted malonic ester is then refluxed with a strong acid (e.g., aqueous sulfuric acid) or a base (e.g., aqueous sodium hydroxide (B78521) followed by acidification) to hydrolyze the ester groups.[12]

-

Decarboxylation and Purification: The resulting dicarboxylic acid is heated to induce decarboxylation.[5] The crude this compound can then be purified by distillation.[12]

Caption: Malonic ester synthesis workflow for this compound.

Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals corresponding to the different types of protons in the molecule. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the alkyl chain will appear as multiplets in the upfield region, with their splitting patterns providing information about adjacent protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (typically >170 ppm) and signals for the alkyl carbons in the upfield region.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) for analysis.

-

Characteristic Absorptions: The IR spectrum of this compound will exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[13][14] A strong C=O stretching absorption will be observed around 1710 cm⁻¹.[14][15] C-H stretching and bending vibrations will also be present in their typical regions.[13]

Mass Spectrometry (MS)

-

Sample Preparation and Analysis: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this compound can be analyzed directly or after derivatization to increase its volatility.[8][16] A common derivatization method is esterification.[5] The sample is injected into the GC, where it is vaporized and separated from other components. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

Fragmentation Pattern: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (or its derivative) and a series of fragment ions that are characteristic of its structure.

Caption: General experimental workflow for this compound analysis.

Biological Signaling Pathways

This compound, as a short-chain fatty acid, is an important signaling molecule that modulates various physiological processes, primarily through two main mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G-Protein-Coupled Receptor (GPCR) Signaling

This compound is a ligand for Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43.[17] Activation of FFAR2 by SCFAs can trigger different downstream signaling cascades depending on the G-protein to which it couples (Gαq/11 or Gαi/o).[9][17] This can lead to the modulation of inflammatory responses, glucose homeostasis, and lipid metabolism.[9]

Caption: this compound signaling via the FFAR2 receptor.

Histone Deacetylase (HDAC) Inhibition

This compound can passively diffuse into cells and inhibit the activity of histone deacetylases (HDACs).[2][3][6] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which results in a more open chromatin structure and allows for the transcription of various genes involved in processes such as cell cycle regulation, apoptosis, and immune responses.[3][11]

Caption: Mechanism of HDAC inhibition by this compound.

Conclusion

This compound is a versatile molecule with well-defined chemical and physical properties. Its role as a short-chain fatty acid in biological systems, particularly in modulating cellular signaling through GPCRs and HDAC inhibition, makes it a compound of significant interest for researchers in various fields, including microbiology, immunology, and drug development. The experimental protocols and data presented in this guide offer a solid foundation for further investigation and application of this compound in scientific research.

References

- 1. homework.study.com [homework.study.com]

- 2. Short chain fatty acids induce both effector and regulatory T cells by suppression of histone deacetylases and regulation of the mTOR-S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. gsartor.org [gsartor.org]

- 7. Quantification of short-chain fatty acids [bio-protocol.org]

- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 11. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? [frontiersin.org]

An In-depth Technical Guide to Isocaproic Acid Biosynthesis Pathways in Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocaproic acid, a six-carbon branched-chain fatty acid, and its derivatives are molecules of interest in pharmaceuticals, agriculture, and as flavor compounds. In bacteria, the synthesis of this compound is intrinsically linked to the catabolism and biosynthesis of the essential branched-chain amino acid (BCAA), L-leucine. The central precursor to both L-leucine and related compounds is α-ketoisocaproate (KIC), also known as 4-methyl-2-oxovaleric acid.[1] Understanding the enzymatic pathways that produce and consume KIC is critical for metabolic engineering efforts aimed at overproducing this compound and for developing novel antimicrobial agents that target the essential BCAA biosynthesis pathways.[2]

This technical guide provides a detailed overview of the core biosynthetic pathways leading to the key intermediate α-ketoisocaproate in bacteria. It further explores the subsequent enzymatic conversions that lead to related molecules, including this compound. The guide includes quantitative data from metabolic engineering studies, detailed experimental protocols for key analytical and biochemical assays, and pathway visualizations to facilitate a deeper understanding of these complex metabolic networks.

The Core Biosynthetic Pathway: From Pyruvate to α-Ketoisocaproate (KIC)

The biosynthesis of α-ketoisocaproate is a branch of the conserved pathway responsible for producing all three branched-chain amino acids: L-valine, L-isoleucine, and L-leucine.[2] The pathway begins with precursors from central carbon metabolism and proceeds through a series of shared enzymes before dedicating a specific branch to leucine (B10760876) synthesis, which culminates in KIC.

The leucine-specific branch begins with the intermediate 2-ketoisovalerate, the direct precursor for L-valine. The conversion of 2-ketoisovalerate to KIC involves three key enzymatic steps, often encoded by the leuABCD operon in organisms like E. coli and S. typhimurium.[2]

-

α-Isopropylmalate Synthase (LeuA): This enzyme catalyzes the first committed step in the leucine-specific pathway. It performs a condensation reaction between 2-ketoisovalerate and acetyl-CoA to form 2-isopropylmalate.[2] This step is a primary site of regulation.

-

Isopropylmalate Isomerase (LeuC/D): This enzyme complex, composed of two subunits (LeuC and LeuD), catalyzes the isomerization of 2-isopropylmalate into its β-isomer, 3-isopropylmalate.[2]

-

β-Isopropylmalate Dehydrogenase (LeuB): The final step in KIC synthesis is the NAD⁺-dependent oxidative decarboxylation of 3-isopropylmalate by LeuB to yield α-ketoisocaproate (KIC).[3]

From KIC, the pathway can proceed to L-leucine through the action of a branched-chain amino acid aminotransferase (IlvE), which transfers an amino group from a donor like glutamate.[2]

Enzymatic Routes from Leucine and KIC to this compound

While the biosynthesis of KIC is well-defined, the direct conversion to this compound is less commonly a primary metabolic route. Instead, it is often a product of L-leucine catabolism, particularly in anaerobic bacteria like Clostridium species.[4][5] This process, known as the Stickland reaction, involves the coupled oxidation and reduction of amino acids.

The key pathways originating from L-leucine and KIC are:

-

Transamination: The reversible conversion between L-leucine and KIC is catalyzed by branched-chain aminotransferases.[6] In many bacteria, leucine can serve as a nitrogen source by being converted to KIC, which is then excreted.[7]

-

Reductive Carboxylation (Hypothetical): The direct conversion of KIC to this compound would involve the reduction of the alpha-keto group to a methylene (B1212753) group. This is an energetically demanding reaction and not a commonly cited pathway.

-

Leucine Catabolism to Isovalerate and Isocaproate: In anaerobic bacteria, leucine can act as both an electron donor and acceptor.[4]

-

Oxidative Path (Donor): Leucine is deaminated to KIC, which then undergoes oxidative decarboxylation to isovaleryl-CoA, ultimately yielding isovaleric acid .[6]

-

Reductive Path (Acceptor): Leucine is reductively deaminated to form This compound . This reaction is often stimulated by the presence of electron donors like alanine (B10760859) or glucose.[4]

-

Quantitative Data from Metabolic Engineering Studies

Metabolic engineering has been employed to enhance the production of L-leucine and its precursor, KIC, in various bacterial hosts. These efforts provide valuable quantitative data on the potential flux through the pathway.

Table 1: Production of α-Ketoisocaproate (KIC) in Engineered Bacteria

| Organism | Genetic Modification / Strategy | Substrate | Titer (g/L) | Conversion Rate (%) | Reference |

| E. coli | Expressing L-amino acid deaminase from Proteus vulgaris | L-Leucine (13.1 g/L) | 12.7 | 97.8 | [8] |

| E. coli | L-Leucine fed-batch (12 additions of 13.1 g/L) | L-Leucine | 69.1 | 50.3 | [8] |

| E. coli | Optimized L-AAD expression (plasmid origin, mRNA, RBS) | L-Leucine | 86.55 | 94.25 | [9] |

Note: The studies cited above focus on the biotransformation of L-leucine to KIC rather than de novo synthesis from glucose.

Table 2: Production of Caproic Acid in Fermentation Systems

| Organism / System | Substrates | Key Conditions | Titer (g/L) | Reference |

| Clostridium kluyveri H068 & Methanogen 166 (co-culture) | Ethanol, Sodium Acetate | Optimized binary fermentation | ~12.5 (estimated from graph) | [9] |

Key Experimental Protocols

Accurate analysis of the this compound biosynthesis pathway requires robust experimental methodologies. Below are detailed protocols for key assays.

Protocol 1: α-Isopropylmalate Synthase (LeuA) Enzyme Activity Assay

This protocol measures the activity of LeuA, the rate-limiting enzyme in the leucine-specific pathway, by quantifying the release of Coenzyme A (CoA).

Principle: The assay measures the initial rate of CoA-SH formation from the condensation of acetyl-CoA and α-ketoisovalerate. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored compound (TNB²⁻) that absorbs light at 412 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

KCl (1 M)

-

MgCl₂ (100 mM)

-

α-ketoisovalerate (10 mM)

-

Acetyl-CoA (10 mM)

-

DTNB (10 mM in reaction buffer)

-

Purified enzyme extract (in appropriate buffer)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix (for the desired number of reactions) containing Tris-HCl buffer, KCl, and MgCl₂.

-

Enzyme Preparation: Dilute the purified LeuA enzyme or cell-free extract to a suitable concentration in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

-

Assay Setup: In each well of a 96-well plate, add the following in order:

-

Reaction Buffer Master Mix

-

DTNB solution (final concentration 0.5 mM)

-

α-ketoisovalerate solution (final concentration 0.5 mM)

-

Enzyme solution

-

-

Initiate Reaction: Start the reaction by adding acetyl-CoA (final concentration 0.5 mM). The total reaction volume is typically 100-200 µL.

-

Measurement: Immediately place the plate in a spectrophotometer pre-heated to the desired temperature (e.g., 37°C). Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

-

Calculation: Calculate the reaction rate using the molar extinction coefficient of TNB²⁻ at 412 nm (14,150 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.[10]

Protocol 2: LC-MS/MS Analysis of α-Ketoisocaproate (KIC)

This protocol describes a method for the quantification of KIC from bacterial culture supernatants or cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: KIC is separated from other metabolites by reverse-phase liquid chromatography and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Due to poor ionization, derivatization is often recommended.[11]

Materials:

-

Bacterial culture supernatant or cell lysate

-

Methanol (B129727) (ice-cold)

-

Stable isotope-labeled internal standard (e.g., α-KIC-1-¹³C)

-

Derivatization agent (optional, e.g., Girard's Reagent T)[11]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

LC-MS/MS system with an ESI source

-

Reversed-phase C18 column (e.g., 1.8 µm particle size)[12]

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of sample (e.g., culture supernatant), add a known amount of the internal standard solution.[11]

-

Add 400 µL of ice-cold methanol to precipitate proteins.[11]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[11]

-

Carefully transfer the supernatant to a new tube.

-

-

Derivatization (Optional, for enhanced sensitivity):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11]

-

Reconstitute the residue in 50 µL of freshly prepared Girard's Reagent T solution (e.g., 1 mg/mL in 10% acetic acid in methanol).[11]

-

Vortex and incubate at 60°C for 30 minutes.[11]

-

Dilute the sample with the initial mobile phase before injection.

-

-

LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution program. For example: start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes. The flow rate is typically 0.3-0.5 mL/min.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative or positive ion electrospray mode (depending on derivatization).

-

Set up an MRM transition for KIC (e.g., precursor ion m/z 129.05 → product ion m/z 85.06 for underivatized KIC) and its corresponding internal standard.[12]

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve using standards prepared in a matrix similar to the samples.

-

Calculate the concentration of KIC in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental Workflow for Metabolic Engineering

The following diagram illustrates a typical workflow for engineering a bacterial strain to overproduce a target metabolite like this compound or its precursors.

Conclusion

The biosynthesis of this compound in bacteria is fundamentally rooted in the L-leucine metabolic pathway, with α-ketoisocaproate serving as the pivotal branch-point intermediate. While the de novo synthesis of KIC is a well-characterized, multi-step enzymatic process starting from central metabolites, its subsequent conversion to this compound is primarily associated with the catabolic Stickland reaction in anaerobic bacteria. For drug development professionals, the essential enzymes of the BCAA pathway, such as α-isopropylmalate synthase (LeuA), represent attractive targets for novel antibiotics. For researchers in biotechnology, a thorough understanding of this network, including its regulatory feedback loops, is essential for designing rational metabolic engineering strategies to overproduce high-value branched-chain acids and their derivatives. The protocols and data presented herein provide a foundational resource for pursuing such research endeavors.

References

- 1. α-Ketothis compound - Wikipedia [en.wikipedia.org]

- 2. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucine dissimilation to isovaleric and isocaproic acids by cell suspensions of amino acid fermenting anaerobes: the Stickland reaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conversion of l-Leucine to Isovaleric Acid by Propionibacterium freudenreichii TL 34 and ITGP23 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The conversion of leucine to alpha-ketothis compound and its metabolic consequences for Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Metabolic Significance of Isocaproic Acid: A Technical Guide

Abstract: Isocaproic acid, a branched-chain fatty acid derived from the metabolism of leucine (B10760876), is emerging as a significant modulator of human metabolic and signaling pathways. Predominantly produced by the gut microbiota, this six-carbon fatty acid exerts influence over inflammatory responses, immune cell function, and energy homeostasis. This technical guide provides an in-depth exploration of the core role of this compound in human metabolism, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a comprehensive understanding of this multifaceted molecule.

Introduction

This compound (4-methylpentanoic acid) is a saturated fatty acid belonging to the class of methyl-branched fatty acids.[1] In human physiology, its origins are twofold: as a metabolic byproduct of the essential amino acid leucine and as a product of protein fermentation by the gut microbiota.[2][3] While structurally similar to other short-chain fatty acids (SCFAs), its branched nature confers unique biological activities. Emerging research highlights its role as a signaling molecule, influencing key cellular processes implicated in both health and disease. This guide will systematically dissect the metabolic pathways, physiological effects, and analytical methodologies associated with this compound, providing a foundational resource for the scientific community.

Biosynthesis and Metabolism of this compound

The primary endogenous pathway for this compound synthesis is through the catabolism of leucine, a branched-chain amino acid (BCAA). This process primarily occurs in the mitochondria of various tissues, including skeletal muscle.

Leucine Catabolism Pathway

The catabolism of leucine to this compound involves a series of enzymatic reactions. The initial step is a reversible transamination of leucine to α-ketothis compound (KIC), catalyzed by branched-chain aminotransferase (BCAT).[4] KIC can then be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex, a critical regulatory step in BCAA metabolism.[4] Alternatively, KIC can be reduced to α-hydroxythis compound (HICA) or further metabolized to isovaleryl-CoA. The formation of this compound from leucine is also a recognized pathway in certain anaerobic bacteria, contributing to its presence in the gut.[3]

Gut Microbiota Production

A significant source of this compound in humans is the metabolic activity of the gut microbiome.[2] Anaerobic bacteria, such as Clostridium and Peptostreptococcus species, can ferment leucine and other amino acids, leading to the production of various branched-chain fatty acids, including this compound.[3] This microbial production contributes to the pool of SCFAs in the colon, which can then be absorbed into systemic circulation and influence host physiology.

Quantitative Data on this compound

The concentration of this compound in human biological samples can vary depending on dietary protein intake, gut microbiome composition, and underlying health status.

| Biological Matrix | Condition | Concentration Range | Reference |

| Human Feces | Healthy Adults | Predominant branched-chain fatty acid | [5] |

| Human Breast Milk | Various Lactation Stages | Not typically reported; KIC: <20-1057 µg/L, HICA: <10 µg/L | [6] |

Note: Data on plasma and muscle concentrations of this compound are not yet well-established in the literature under defined physiological states.

Physiological Roles and Signaling Pathways

This compound and its related metabolites are increasingly recognized for their roles in modulating key signaling pathways involved in inflammation, metabolism, and immune function.

Modulation of Inflammatory Responses: The NF-κB Pathway

Branched-chain fatty acids, including this compound, have been shown to dampen host inflammatory responses.[7] One of the key mechanisms is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of pro-inflammatory gene expression. By inhibiting the activation of the IκB kinase (IKK) complex and subsequent degradation of the inhibitory IκBα protein, this compound can prevent the translocation of the p65/p50 NF-κB dimer to the nucleus, thereby reducing the transcription of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Potential Roles in Metabolic Regulation: PPAR and AMPK Signaling

While direct evidence for this compound is still emerging, other fatty acids are well-established ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and modulators of AMP-activated protein kinase (AMPK) signaling.

-

PPARs: These nuclear receptors are key regulators of lipid and glucose metabolism.[8] Fatty acids can act as ligands for PPARs, leading to the transcription of genes involved in fatty acid oxidation and adipogenesis. Given its structure, this compound is a potential candidate for PPAR modulation, though further research is required to confirm this interaction.

-

AMPK: This enzyme acts as a cellular energy sensor.[9] Activation of AMPK promotes catabolic pathways (e.g., fatty acid oxidation) and inhibits anabolic pathways (e.g., lipid synthesis). Some short-chain fatty acids have been shown to influence AMPK activity, suggesting a potential role for this compound in cellular energy homeostasis.

Experimental Protocols

Accurate quantification and functional assessment of this compound are crucial for advancing research in this area. Below are detailed methodologies for key experiments.

Quantification of this compound in Biological Samples by GC-MS

Objective: To determine the concentration of this compound in plasma, tissue homogenates, or fecal extracts.

Methodology:

-

Sample Preparation and Extraction:

-

To 100 µL of plasma or tissue homogenate, or 100 mg of fecal extract, add an internal standard (e.g., deuterated this compound).

-

Acidify the sample with 0.5 M HCl to a pH < 2.

-

Perform a liquid-liquid extraction with 1 mL of diethyl ether or ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube. Repeat the extraction twice and pool the organic layers.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

To the dried extract, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) and 50 µL of acetonitrile (B52724).

-

Seal the vial and heat at 60°C for 30 minutes to form the TBDMS ester derivative.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the this compound-TBDMS derivative (e.g., m/z [M-57]+) and the internal standard.

-

-

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound in biological fluids, particularly when derivatization for UV or fluorescence detection is preferred.

Methodology:

-

Sample Preparation and Deproteinization:

-

To 100 µL of plasma or other biological fluid, add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Derivatization (for UV/Fluorescence Detection):

-

Evaporate the supernatant to dryness under nitrogen.

-

Reconstitute the residue in 50 µL of a derivatizing agent solution (e.g., 2-nitrophenylhydrazine (B1229437) hydrochloride with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) in pyridine/ethanol).

-

Incubate at 60°C for 30 minutes.

-

-

HPLC Analysis:

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chosen derivative (e.g., 230 nm for 2-nitrophenylhydrazide derivatives) or fluorescence detection for enhanced sensitivity.

-

Assessment of this compound on Mitochondrial Fatty Acid Oxidation

Objective: To determine the effect of this compound on mitochondrial respiration using fatty acid substrates.

Methodology:

-

Isolation of Mitochondria:

-

Isolate mitochondria from fresh tissue (e.g., liver, skeletal muscle) using differential centrifugation in a suitable isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

-

Determine mitochondrial protein concentration using a Bradford or BCA assay.

-

-

High-Resolution Respirometry:

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Add isolated mitochondria (0.1-0.2 mg/mL) to the respiration medium (e.g., MiR05).

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Measure routine respiration with the addition of a fatty acid substrate (e.g., palmitoyl-carnitine + malate).

-

Add this compound at various concentrations to assess its direct effect on fatty acid oxidation-supported respiration.

-

Add ADP to measure oxidative phosphorylation capacity (OXPHOS).

-

Add an uncoupler (e.g., FCCP) to determine the electron transport system (ETS) capacity.

-

Add inhibitors of specific respiratory complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to dissect the respiratory chain.

-

-

-

Data Analysis:

-

Calculate oxygen consumption rates (OCR) in different respiratory states.

-

Compare OCR in the presence and absence of this compound to determine its effect on fatty acid oxidation.

-

Conclusion and Future Directions

This compound is a metabolically active molecule with significant implications for human health. Its dual origin from host metabolism and the gut microbiota places it at a critical interface between diet, microbial activity, and host physiology. The ability of this compound to modulate inflammatory and metabolic signaling pathways underscores its potential as a therapeutic target and a biomarker for various conditions.

Future research should focus on several key areas:

-

Quantitative Profiling: Establishing robust reference ranges for this compound in various human tissues and fluids in health and disease.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound interacts with signaling pathways such as PPAR and AMPK.

-

Microbiome Interactions: Investigating the specific gut microbial species responsible for this compound production and how dietary interventions can modulate its levels.

-

Therapeutic Potential: Exploring the therapeutic applications of this compound or its derivatives in inflammatory and metabolic disorders.

A deeper understanding of the role of this compound in human metabolism will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies.

References

- 1. Gas chromatographic-mass spectrometric determination of alpha-ketothis compound and [2H7]alpha-ketothis compound in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 4. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alterations in fecal short chain fatty acids (SCFAs) and branched short-chain fatty acids (BCFAs) in men with benign prostatic hyperplasia (BPH) and metabolic syndrome (MetS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ketothis compound, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Isocaproic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid, also known as 4-methylpentanoic acid, is a branched-chain fatty acid that has garnered increasing interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound and its hydroxylated derivative, 2-hydroxythis compound (HICA), covering their antimicrobial, anti-inflammatory, and metabolic regulatory functions. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and drug development efforts.

Antimicrobial and Antifungal Activity

This compound and, more notably, its metabolite HICA, exhibit significant antimicrobial and antifungal properties against a broad spectrum of pathogens.

Antibacterial Activity of 2-Hydroxythis compound (HICA)

HICA has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[1][2][3][4] Its primary mechanism of action involves the disruption of the bacterial cell envelope.[1][2][5] HICA penetrates the cell membrane, leading to depolarization, rupture, and subsequent leakage of cellular contents, ultimately resulting in cell death.[1][2][5]

Table 1: Minimum Inhibitory Concentrations (MIC) of HICA against various bacteria.

| Bacterial Species | Strain | MIC (mg/mL) | Reference |

| Bacillus cereus | NZRM5 | 1 | [2][3] |

| Bacillus cereus | M4 | 1 | [2][3] |

| Staphylococcus aureus | NZRM917 | 1 | [2][3] |

| Escherichia coli | O157:H7 NCTC12900 | 1 | [2][3] |

| Escherichia coli | AGR3789 | 1 | [2][3] |

| Pseudomonas aeruginosa | ATCC25668 | 1 | [2][3] |

| Pseudomonas aeruginosa | NZRM4034 (multi-drug resistant) | 1 | [2][3] |

| Shewanella putrefaciens | SM26 | 0.5 | [2][3] |

Antifungal Activity of 2-Hydroxythis compound (HICA)

HICA also displays fungicidal activity against clinically relevant yeasts and molds.[6][7] At a concentration of 72 mg/mL, HICA was found to be fungicidal against all tested Candida and most Aspergillus species.[6][7] Lower concentrations exhibited fungistatic effects.[6][7] The mechanism of antifungal action appears to involve the inhibition of hyphal formation and disruption of cell wall integrity.[6][7]

Table 2: Antifungal Activity of HICA.

| Fungal Species | Activity at 72 mg/mL | Reference |

| Candida species (various isolates) | Fungicidal | [6][7] |

| Aspergillus fumigatus | Fungicidal | [6][7] |

| Aspergillus terreus | Fungicidal | [6][7] |

| Aspergillus flavus | Not inhibited | [6][7] |

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of HICA. It has been shown to prevent the fragmentation of Developmental Endothelial Locus-1 (Del-1), a crucial immunomodulator, by modulating the activity of matrix metalloproteinase 8 (MMP-8).[8] This suggests a role for HICA in managing excessive inflammatory responses.[8]

The proposed anti-inflammatory signaling pathway for this compound involves the activation of the AMPK/GSK3β/Nrf2 axis. This leads to the production of antioxidant enzymes, which in turn attenuates the inflammatory response.[9]

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial efficacy and possible mechanism of action of 2-hydroxythis compound (HICA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial efficacy and possible mechanism of action of 2-hydroxythis compound (HICA) | PLOS One [journals.plos.org]

- 4. Antibacterial efficacy and possible mechanism of action of 2-hydroxythis compound (HICA) [mro.massey.ac.nz]

- 5. researchgate.net [researchgate.net]

- 6. 2-hydroxythis compound is fungicidal for Candida and Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Isocaproic Acid in Cellular Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Isocaproic acid (4-methylpentanoic acid) is a branched-chain fatty acid increasingly recognized for its role as a signaling molecule. As a metabolite derived from sources such as the gut microbiota and cholesterol metabolism, its influence extends to various physiological processes, primarily through the activation of specific G protein-coupled receptors (GPCRs). This technical guide provides an in-depth examination of the cellular signaling functions of this compound and related fatty acids. It details the primary receptor systems involved, including the medium-chain fatty acid receptor GPR84 and the short-chain fatty acid receptors FFAR2 and FFAR3. We consolidate quantitative pharmacological data, present detailed experimental protocols for studying these signaling events, and provide visual diagrams of the key pathways to facilitate a comprehensive understanding for researchers in immunology, metabolic disease, and drug development.

Introduction to this compound

This compound, also known as 4-methylpentanoic acid, is a six-carbon branched-chain fatty acid.[1] It is classified as either a short-chain fatty acid (SCFA) or a medium-chain fatty acid (MCFA) depending on the classification system.[1][2] Its presence as an endogenous metabolite has been linked to several biological processes, including cell signaling.[3] this compound's signaling functions are primarily mediated by cell surface GPCRs that sense fatty acids, thereby translating metabolic status into cellular responses. The most prominent of these receptors are GPR84, FFAR2 (GPR43), and FFAR3 (GPR41), which are highly expressed in immune cells, adipose tissue, and the gastrointestinal tract.[2][4]

GPR84: The Medium-Chain Fatty Acid Receptor

G protein-coupled receptor 84 (GPR84) is a key receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[5] While this compound is a C6 fatty acid, GPR84 is a critical receptor to consider in the broader context of fatty acid signaling. GPR84 is highly expressed in immune cells, including neutrophils, macrophages, and microglia, and its expression is often upregulated during inflammatory conditions.[5][6] Activation of GPR84 is predominantly linked to pro-inflammatory responses.

GPR84 Signaling Pathways

GPR84 primarily couples to pertussis toxin (PTX)-sensitive Gαi/o proteins.[5] This coupling initiates a cascade of downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The primary consequence of Gαi activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

MAPK/ERK Pathway Activation: GPR84 activation leads to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[6] This pathway is central to regulating cellular processes like proliferation, differentiation, and inflammation.

-

Akt Pathway Activation: The PI3K/Akt signaling pathway is also engaged downstream of GPR84, influencing cell survival and metabolism.[6]

-

Calcium Mobilization: GPR84 activation can lead to an increase in intracellular calcium ([Ca2+]i), likely mediated by the Gβγ subunits released from the activated Gαi/o protein, which can activate phospholipase C (PLC).[7]

-

NF-κB Activation: In some contexts, GPR84 signaling can activate the NF-κB pathway, a critical transcription factor for pro-inflammatory gene expression.[6][8]

These signaling events culminate in distinct functional outcomes in immune cells, such as chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines.[5]

Quantitative Data for GPR84 Ligands

Specific potency data for this compound on GPR84 is not prominently available in the reviewed literature. The table below summarizes EC50 values for other known endogenous and synthetic GPR84 agonists to provide a comparative pharmacological context.

| Ligand | Assay Type | Cell System | Potency (EC50) | Reference(s) |

| Endogenous Ligands | ||||

| Capric Acid (C10:0) | Calcium Imaging | GPR84-HEK293 | 4.4 µM | [9] |

| Lauric Acid (C12:0) | Calcium Imaging | GPR84-HEK293 | 27.4 µM | [9] |

| 2-hydroxy Lauric Acid | [³⁵S]GTPγS Binding | GPR84 Membranes | 9.9 µM | [5] |

| 3-hydroxy Lauric Acid | [³⁵S]GTPγS Binding | GPR84 Membranes | 13 µM | [5] |

| 2-hydroxy Decanoic Acid | cAMP Assay | GPR84-HEK293 | 40.8 µM | [10] |

| Synthetic Agonists | ||||

| 6-n-octylaminouracil (6-OAU) | [³⁵S]GTPγS Binding | Sf9-GPR84-Gαi | 512 nM | [5] |

| 6-n-octylaminouracil (6-OAU) | Phosphoinositide Assay | HEK293-GPR84 | 105 nM | [5][8] |

| ZQ-16 | Calcium Mobilization | HEK293/Gα16/GPR84 | 213 nM | [8] |

| ZQ-16 | cAMP Assay | GPR84-HEK293 | 134 nM | [10] |

FFAR2 (GPR43) & FFAR3 (GPR41): Short-Chain Fatty Acid Receptors

Free fatty acid receptors 2 (FFAR2) and 3 (FFAR3) are activated by SCFAs, which typically have carbon chain lengths of one to six atoms.[2] Given its C6 structure, this compound is a potential, albeit likely weak, ligand for these receptors. FFAR2 and FFAR3 are crucial in linking the metabolic activity of the gut microbiome with host physiology, particularly in immunity and energy homeostasis.

FFAR2/FFAR3 Signaling Pathways

FFAR2 and FFAR3 exhibit distinct and overlapping signaling profiles.

-

FFAR2 (GPR43): This receptor demonstrates promiscuous coupling to both Gαi/o and Gαq/11 proteins.[11]

-

Gαi/o coupling leads to the inhibition of adenylyl cyclase and a decrease in cAMP.

-

Gαq/11 coupling activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

-

FFAR3 (GPR41): This receptor couples exclusively to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.[12] The released Gβγ subunits can also activate downstream pathways, including PLC-IP3 signaling.[12]

Furthermore, FFAR2 and FFAR3 can form heterodimers, resulting in unique signaling properties, such as enhanced Ca2+ signaling and β-arrestin recruitment, while losing the ability to inhibit cAMP production.[13][14]

References

- 1. This compound | C6H12O2 | CID 12587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators | MDPI [mdpi.com]

- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Gut Microbiota: FFAR Reaching Effects on Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. A novel SCFA receptor, the microbiota, and blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. This compound | Sigma-Aldrich [sigmaaldrich.com]

Isocaproic Acid: An Emerging Gut Microbiota-Derived Biomarker in Metabolic and Prostatic Health

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid, also known as 4-methylpentanoic acid, is a branched-chain fatty acid (BCFA) primarily produced by the gut microbiota through the fermentation of the amino acid leucine.[1][2] Emerging research has identified this compound as a potential biomarker for assessing metabolic and prostatic health. Unlike its more studied keto-analogue, α-ketothis compound (a well-established biomarker for Maple Syrup Urine Disease), this compound itself is gaining attention for its association with conditions such as benign prostatic hyperplasia (BPH) and metabolic syndrome.[3][4] This technical guide provides a comprehensive overview of the discovery of this compound as a biomarker, detailing its metabolic origins, association with disease states, the analytical methodologies for its quantification, and its role in cellular signaling pathways.

Data Presentation: this compound Levels in Disease

Recent studies have highlighted significant differences in fecal this compound concentrations between healthy individuals and those with benign prostatic hyperplasia (BPH) and metabolic syndrome. While standardized concentration ranges are not yet widely established, the observed trends suggest its potential as a valuable biomarker.

| Condition | Patient Group | Control Group | Sample Type | Key Findings | Statistical Significance |

| Benign Prostatic Hyperplasia (BPH) | Men with BPH | Healthy Men | Fecal | This compound was a predominant short-chain fatty acid in healthy controls, while other BCFAs (isobutyric and isovaleric acid) were significantly higher in patients with BPH.[4][5] | p = 0.038 |

| Metabolic Syndrome (MetS) | Patients with BPH and MetS | Healthy individuals with MetS | Fecal | Healthy individuals with MetS had significantly higher levels of this compound.[6] | p = 0.019 |

| Benign Prostatic Hyperplasia (BPH) without Metabolic Syndrome | Men with BPH without MetS | - | Fecal | Patients with BPH but without MetS had significantly higher levels of this compound compared to other BPH groups.[6] | p = 0.034 |

Signaling Pathways and Biological Relevance

This compound, as a product of gut microbial metabolism, plays a role in host-microbe communication and influences key cellular signaling pathways, particularly those related to inflammation.

Gut Microbiota-Mediated Production of this compound

The primary source of this compound in the human body is the fermentation of the branched-chain amino acid L-leucine by anaerobic bacteria in the colon. This process is a key part of the metabolic interplay between the host's diet and the gut microbiome.

Modulation of the NF-κB Inflammatory Pathway

Branched-chain fatty acids, including this compound, have been shown to modulate inflammatory responses. One of the key mechanisms is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, this compound can dampen the inflammatory cascade, which is a contributing factor to both BPH and metabolic syndrome.

References

- 1. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathways and Functions of Gut Microbiota Metabolism Impacting Host Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alterations in fecal short chain fatty acids (SCFAs) and branched short-chain fatty acids (BCFAs) in men with benign prostatic hyperplasia (BPH) and metabolic syndrome (MetS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alterations in fecal short chain fatty acids (SCFAs) and branched short-chain fatty acids (BCFAs) in men with benign prostatic hyperplasia (BPH) and metabolic syndrome (MetS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alterations in fecal short chain fatty acids (SCFAs) and branched short-chain fatty acids (BCFAs) in men with benign prostatic hyperplasia (BPH) and metabolic syndrome (MetS) | Aging [aging-us.com]

An In-depth Technical Guide to Isocaproic Acid Precursors in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic pathways leading to the synthesis of isocaproic acid, with a focus on its precursors. The content delves into the core biochemical reactions, enzymatic players, quantitative data, and detailed experimental methodologies relevant to the study of this branched-chain fatty acid.

Introduction to this compound and its Metabolic Significance

This compound, also known as 4-methylpentanoic acid, is a branched-chain fatty acid (BCFA) that plays a role in various biological systems. It is a significant flavor compound in fermented foods like cheese, and its metabolic pathways are of interest in microbiology, metabolic engineering, and human health. Understanding the precursors and the enzymatic steps involved in its synthesis is crucial for applications ranging from optimizing industrial fermentation processes to elucidating its role in human metabolism and disease.

The Primary Metabolic Pathway: Leucine (B10760876) Degradation

The principal metabolic precursor to this compound is the essential amino acid L-leucine . The catabolic pathway of leucine serves as the primary route for this compound biosynthesis in a wide range of organisms, from bacteria to mammals. This pathway can be broadly divided into two main stages: the initial degradation of leucine to isovaleryl-CoA, and the subsequent chain elongation to this compound.

Stage 1: Conversion of L-Leucine to Isovaleryl-CoA

This initial stage involves a series of well-characterized enzymatic reactions that occur primarily in the mitochondria.

-

Transamination of L-Leucine: The first step is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) . This enzyme transfers the amino group from L-leucine to α-ketoglutarate, yielding α-ketothis compound (α-KIC) and glutamate (B1630785).[1]

-

Oxidative Decarboxylation of α-KIC: The subsequent and irreversible step is the oxidative decarboxylation of α-KIC to isovaleryl-CoA . This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[2] This step releases a molecule of carbon dioxide.

Figure 1: Conversion of L-Leucine to Isovaleryl-CoA.

Stage 2: Chain Elongation of Isovaleryl-CoA to this compound

The conversion of isovaleryl-CoA to this compound is not a direct enzymatic step but rather a cyclical process of carbon chain elongation, often referred to as a reverse β-oxidation pathway . This pathway is particularly active in certain anaerobic bacteria, such as Clostridium kluyveri, which are known for producing medium-chain fatty acids.[3][4] This process elongates the five-carbon isovaleryl-CoA to the six-carbon isocaproyl-CoA.

The key enzymatic steps in this cycle are:

-

Condensation: β-Ketoacyl-CoA thiolase (also known as acetyl-CoA C-acyltransferase) catalyzes the condensation of isovaleryl-CoA (the acyl-CoA primer) with acetyl-CoA (the two-carbon donor) to form 3-keto-isocaproyl-CoA .[5]

-

First Reduction: 3-Ketoacyl-CoA reductase (or acetoacetyl-CoA reductase) reduces 3-keto-isocaproyl-CoA to 3-hydroxyisocaproyl-CoA , utilizing NADH or NADPH as the reducing equivalent.

-

Dehydration: Enoyl-CoA hydratase (or crotonase) dehydrates 3-hydroxyisocaproyl-CoA to form isocaproenyl-CoA (specifically, 4-methyl-2-pentenoyl-CoA).

-

Second Reduction: Enoyl-CoA reductase reduces the double bond in isocaproenyl-CoA to yield isocaproyl-CoA , again using NADH or NADPH.[6]

-

Termination: The final step is the conversion of isocaproyl-CoA to this compound. This can be catalyzed by a thioesterase , which hydrolyzes the thioester bond, or by an acyl-CoA transferase , which transfers the CoA moiety to another acceptor.[7]

Figure 2: Chain Elongation of Isovaleryl-CoA to this compound via Reverse β-Oxidation.

Quantitative Data on this compound Precursors and Pathway Enzymes

The following tables summarize available quantitative data for the key enzymes and metabolites in the this compound synthesis pathway. It is important to note that these values can vary significantly depending on the organism, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | EC Number | Substrate | Organism/Tissue | Km (μM) | Vmax or kcat | Reference |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | 2.6.1.42 | L-Leucine | E. coli | ~1000 | - | [8] |

| α-Ketoisocaproate | E. coli | ~200 | - | [8] | ||

| L-Leucine | Tomato | 1300 ± 200 | 1.1 ± 0.1 μmol/min/mg | [9] | ||

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | 1.2.4.4 | α-Ketoisocaproate | Rat Liver | 15 - 30 | - | [10] |

| Isovaleryl-CoA Dehydrogenase (IVD) | 1.3.8.4 | Isovaleryl-CoA | Human | 74 ± 4 (Ki of inhibitor) | - | [11] |

| β-Ketoacyl-CoA Thiolase | 2.3.1.16 | Acetyl-CoA | S. cerevisiae | 50 - 150 | - | [12] |

| Enoyl-CoA Hydratase (Crotonase) | 4.2.1.17 | Crotonyl-CoA | Bovine Liver | ~20 | - | [13] |

Table 2: Concentrations of Key Metabolites

| Metabolite | Organism/Tissue | Condition | Concentration | Reference |

| L-Leucine | Human Plasma | Fasting | 100 - 150 µM | [14] |

| α-Ketothis compound (α-KIC) | Human Plasma | Fasting | 20 - 40 µM | [2] |

| Isovaleryl-CoA | Rat Liver | - | ~0.024 nmol/g | [15] |

| This compound | Clostridium kluyveri Fermentation | Optimized | up to 410 mg/100mL | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound precursors.

Quantification of α-Ketothis compound (α-KIC) by GC-MS

This protocol is adapted from established methods for the analysis of branched-chain α-keto acids in biological samples.

Objective: To quantify the concentration of α-KIC in plasma or tissue homogenates.

Materials:

-

Perchloric acid (PCA), 8% (w/v)

-

Internal standard (e.g., [13C6]-α-KIC)

-

Oximation reagent: Hydroxylamine hydrochloride in pyridine

-

Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Ethyl acetate (B1210297)

-

Nitrogen gas supply

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation and Deproteinization:

-

To 100 µL of plasma or tissue homogenate, add a known amount of the internal standard.

-

Add 200 µL of ice-cold 8% PCA to precipitate proteins.

-

Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Derivatization:

-

Dry the supernatant under a gentle stream of nitrogen gas at 50°C.

-

Add 50 µL of the oximation reagent to the dried residue. Vortex and incubate at 60°C for 30 minutes to form oximes.

-

Add 50 µL of the silylation reagent (BSTFA + 1% TMCS). Vortex and incubate at 60°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the TMS-derivatized α-KIC and its internal standard.

-

-

Figure 3: Workflow for the quantification of α-KIC by GC-MS.

Enzyme Assay for Branched-Chain Amino Acid Aminotransferase (BCAT)

This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate to the oxidation of NADH.

Objective: To determine the kinetic parameters of BCAT.

Materials:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

L-Leucine solution

-

α-Ketoglutarate solution

-

Pyridoxal 5'-phosphate (PLP) solution

-

Glutamate dehydrogenase (GDH)

-

Ammonium chloride (NH4Cl)

-

NADH solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, L-leucine, PLP, NH4Cl, NADH, and GDH.

-

Initiation of Reaction: Start the reaction by adding α-ketoglutarate to the cuvette.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of glutamate production, and thus to the activity of BCAT.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

Kinetic Analysis: To determine Km and Vmax, perform the assay with varying concentrations of one substrate (e.g., L-leucine) while keeping the other substrate (α-ketoglutarate) at a saturating concentration. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Figure 4: Logical relationship in the coupled BCAT enzyme assay.

Conclusion

The metabolic pathway to this compound originates primarily from the essential amino acid L-leucine. The initial steps leading to the formation of isovaleryl-CoA are well-defined and catalyzed by the enzymes BCAT and the BCKDH complex. The subsequent elongation of isovaleryl-CoA to this compound proceeds via a reverse β-oxidation pathway, which is particularly prominent in certain anaerobic bacteria. This in-depth guide has provided a detailed overview of these pathways, along with quantitative data and experimental protocols to aid researchers in their study of this compound metabolism. Further research into the specificities and regulation of the enzymes in the reverse β-oxidation pathway will be crucial for a complete understanding and for the effective application of this knowledge in biotechnology and medicine.

References

- 1. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]

- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 3. cetjournal.it [cetjournal.it]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid synthesis by enzyme preparations of Clostridium kluyveri; preparation of cell-free extracts that catalyze the conversion of ethanol and acetate to butyrate and caproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Characterization of the acyl-ACP thioesterases from Koelreuteria paniculata reveals a new type of FatB thioesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. HMG CoA reductase: a negatively regulated gene with unusual promoter and 5' untranslated regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]

- 16. Isovaleryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]